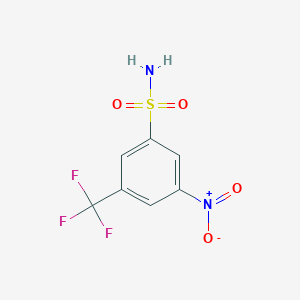
3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3ClF3NO4S It is a sulfonyl chloride derivative, characterized by the presence of nitro and trifluoromethyl groups on the benzene ring
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the nitration of 3-(trifluoromethyl)benzenesulfonyl chloride. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and distillation, are common in industrial settings.
化学反応の分析
Types of Reactions
3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Reduction: Hydrogenation reactions are performed under atmospheric or higher pressures of hydrogen gas with palladium on carbon as a catalyst.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Amino Derivatives: Formed by the reduction of the nitro group.
科学的研究の応用
3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride has several applications in scientific research:
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the nitro group, making it less reactive in certain substitution reactions.
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a bromine atom instead of a nitro group, leading to different reactivity and applications.
4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with different positioning of the nitro group, affecting its chemical behavior.
Uniqueness
3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to the combination of the nitro and trifluoromethyl groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of various bioactive compounds .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves the nitration of 3-trifluoromethylbenzene followed by the sulfonation of the resulting product and subsequent conversion to the sulfonyl chloride.", "Starting Materials": [ "3-trifluoromethylbenzene", "Nitric acid", "Sulfuric acid", "Chlorine gas" ], "Reaction": [ "Nitration of 3-trifluoromethylbenzene using nitric acid and sulfuric acid to yield 3-nitro-5-trifluoromethylbenzene", "Sulfonation of 3-nitro-5-trifluoromethylbenzene using sulfuric acid to yield 3-nitro-5-trifluoromethylbenzene-1-sulfonic acid", "Conversion of 3-nitro-5-trifluoromethylbenzene-1-sulfonic acid to 3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride using chlorine gas" ] } | |
CAS番号 |
1227582-49-1 |
分子式 |
C7H3ClF3NO4S |
分子量 |
289.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



